3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid
Overview
Description
3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It consists of a propanoic acid backbone with a 3-methylphenyl group and a 1H-pyrrol-1-yl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylbenzaldehyde and pyrrole.
Formation of Intermediate: The 3-methylbenzaldehyde is subjected to a condensation reaction with pyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 3-(3-methylphenyl)-1H-pyrrole.
Carboxylation: The intermediate 3-(3-methylphenyl)-1H-pyrrole is then carboxylated using carbon dioxide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-purity 3-methylbenzaldehyde and pyrrole.
Catalytic Condensation: Conducting the condensation reaction in large reactors with efficient mixing and temperature control.
Carboxylation: Utilizing high-pressure reactors for the carboxylation step to ensure complete conversion and high yield.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of this compound ketone or aldehyde derivatives.
Reduction: Formation of 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanol or 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanal.
Substitution: Formation of substituted derivatives on the aromatic ring or pyrrole moiety.
Scientific Research Applications
3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Explored for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid
- 3-(3-methylphenyl)-3-(2H-pyrrol-2-yl)propanoic acid
- 3-(3-methylphenyl)-3-(1H-indol-1-yl)propanoic acid
Uniqueness
3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-methylphenyl group and a 1H-pyrrol-1-yl group on the propanoic acid backbone differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
3-(3-methylphenyl)-3-pyrrol-1-ylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-5-4-6-12(9-11)13(10-14(16)17)15-7-2-3-8-15/h2-9,13H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWHTJKEWLCPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248171 | |
Record name | β-(3-Methylphenyl)-1H-pyrrole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866019-03-6 | |
Record name | β-(3-Methylphenyl)-1H-pyrrole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866019-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-(3-Methylphenyl)-1H-pyrrole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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